N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]piperidine-4-carboxamide;hydrochloride
Description
N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]piperidine-4-carboxamide;hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a phenoxyphenyl group, and a fluorine atom. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Properties
IUPAC Name |
N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2.ClH/c1-14(23-20(24)15-9-11-22-12-10-15)16-7-8-19(18(21)13-16)25-17-5-3-2-4-6-17;/h2-8,13-15,22H,9-12H2,1H3,(H,23,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPSPDAOKFOZJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC2=CC=CC=C2)F)NC(=O)C3CCNCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]piperidine-4-carboxamide;hydrochloride typically involves multiple steps:
Formation of the Phenoxyphenyl Intermediate: The initial step involves the synthesis of the 3-fluoro-4-phenoxyphenyl intermediate. This can be achieved through a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with a phenol derivative under basic conditions.
Alkylation: The phenoxyphenyl intermediate is then subjected to alkylation with an appropriate alkyl halide to introduce the ethyl group.
Piperidine Ring Formation: The alkylated intermediate undergoes a cyclization reaction with a suitable amine to form the piperidine ring.
Carboxamide Formation: The piperidine derivative is then reacted with a carboxylic acid derivative to form the carboxamide group.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]piperidine-4-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]piperidine-4-carboxamide;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]piperidine-4-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-chloro-4-phenoxyphenyl)ethyl]piperidine-4-carboxamide;hydrochloride
- N-[1-(3-bromo-4-phenoxyphenyl)ethyl]piperidine-4-carboxamide;hydrochloride
- N-[1-(3-methyl-4-phenoxyphenyl)ethyl]piperidine-4-carboxamide;hydrochloride
Uniqueness
N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]piperidine-4-carboxamide;hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity to molecular targets. This makes it a valuable compound for specific applications where these properties are advantageous.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
